molecular formula C15H18BFO4 B11755165 3-[2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]prop-2-enoic acid

3-[2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]prop-2-enoic acid

Cat. No.: B11755165
M. Wt: 292.11 g/mol
InChI Key: FHVCBZKOUIFNEL-UHFFFAOYSA-N
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Description

3-[2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]prop-2-enoic acid is a compound that features a boronic ester group and a fluoro-substituted phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]prop-2-enoic acid typically involves a multi-step process. One common method includes the following steps:

    Fluorination: The fluoro group is introduced via a nucleophilic substitution reaction using a suitable fluorinating agent.

    Coupling Reaction: The final step involves coupling the fluoro-substituted phenyl ring with an appropriate alkenoic acid derivative under Suzuki-Miyaura coupling conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-[2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]prop-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid.

    Reduction: The fluoro group can be reduced under specific conditions to yield a hydrogenated product.

    Substitution: The boronic ester group can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran.

Major Products

    Oxidation: Boronic acid derivatives.

    Reduction: Hydrogenated phenyl derivatives.

    Substitution: Coupled products with various aryl or vinyl groups.

Scientific Research Applications

3-[2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]prop-2-enoic acid has several applications in scientific research:

    Chemistry: Used in the synthesis of complex organic molecules through Suzuki-Miyaura coupling reactions.

    Biology: Potential use in the development of fluorinated compounds for biological studies.

    Medicine: Investigated for its role in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 3-[2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]prop-2-enoic acid primarily involves its role as a boronic ester in Suzuki-Miyaura coupling reactions. The boronic ester group interacts with palladium catalysts to form a palladium-boron complex, which then undergoes transmetalation with an aryl halide to form a new carbon-carbon bond. The fluoro group can influence the electronic properties of the phenyl ring, affecting the reactivity and selectivity of the coupling reaction.

Comparison with Similar Compounds

Similar Compounds

  • 2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
  • 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
  • 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde

Uniqueness

3-[2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]prop-2-enoic acid is unique due to its combination of a boronic ester group and a fluoro-substituted phenyl ring, which provides distinct electronic properties and reactivity. This makes it particularly valuable in Suzuki-Miyaura coupling reactions for the synthesis of complex organic molecules.

Properties

Molecular Formula

C15H18BFO4

Molecular Weight

292.11 g/mol

IUPAC Name

3-[2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]prop-2-enoic acid

InChI

InChI=1S/C15H18BFO4/c1-14(2)15(3,4)21-16(20-14)11-7-5-10(12(17)9-11)6-8-13(18)19/h5-9H,1-4H3,(H,18,19)

InChI Key

FHVCBZKOUIFNEL-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C=CC(=O)O)F

Origin of Product

United States

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